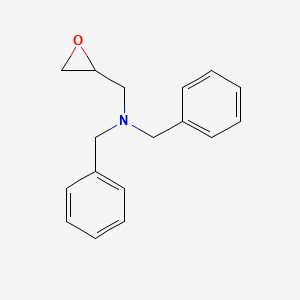

N,N-二苄基-1-(环氧-2-基)甲胺

货号:

B2861366

CAS 编号:

88285-82-9

分子量:

253.345

InChI 键:

NJVDPMFWASDKDP-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is an organic compound with the molecular formula C17H19NO . It has a molar mass of 253.34 .

Molecular Structure Analysis

The molecular structure of “N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is characterized by the presence of an oxiran-2-yl (epoxy) group and two benzyl groups attached to a methanamine .Physical and Chemical Properties Analysis

“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” has a predicted density of 1.115±0.06 g/cm3 . It has a melting point of 73-74 °C and a boiling point of 165-166 °C under a pressure of 0.2 Torr .科学研究应用

合成和表征

- 合成工艺:Aouine Younas 等人(2014 年)的一项研究重点是合成与 N,N-二苄基-1-(环氧-2-基)甲胺相关的化合物,该化合物是通过 1,3-偶极环加成反应获得的,突出了其在有机合成和化学表征过程中的潜力 (Aouine Younas、El Hallaoui Abdelilah 和 Alami Anouar,2014).

催化应用

- 催化应用:M. Sankaralingam 和 M. Palaniandavar (2014) 的工作探索了相关配合物在催化中的应用,特别是对于羟基化反应,这对于理解 N,N-二苄基-1-(环氧-2-基)甲胺衍生物的催化潜力至关重要 (M. Sankaralingam 和 M. Palaniandavar,2014).

抗菌和抗癌研究

- 生物功效:B. Preethi 等人(2021 年)的一项研究调查了涉及 N,N-二苄基-1-(环氧-2-基)甲胺衍生物的金属配合物的抗菌和抗癌活性,证明了其在开发新治疗剂中的重要性 (B. Preethi、R. Jayaprakash、S. Rani 和 N. Vijayakumar,2021).

发光材料

- 发光研究:C. Che 等人(2001 年)对 N,N'-二苄基-2,7-二氨基-1,8-萘啶(一种相关化合物)的研究突出了其强大的发光特性,这可能与新型发光材料的开发相关 (C. Che、Chun-Wai Wan、K. Ho 和 Zhongyuan Zhou,2001).

有机金属化学

- 室温金属化:M. Ide 和 M. Nakata (1999 年) 的一项研究调查了类似于 N,N-二苄基-1-(环氧-2-基)甲胺的衍生物的室温金属化,这对于有机金属化学的进步至关重要 (M. Ide 和 M. Nakata,1999).

安全和危害

属性

IUPAC Name |

N,N-dibenzyl-1-(oxiran-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-18(13-17-14-19-17)12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVDPMFWASDKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

At 0° C., 100 g (506.9 millimoles) of dibenzyl-amine (dissolved in 300 ml of methylene chloride) is added dropwise to a thoroughly stirred suspension of 234.51 g (2.53 mol) of epichlorohydrin and 200 ml of 32% sodium hydroxide solution. The mixture is stirred for 2 hours at 0° C. and then 3 hours at room temperature. The mixture is diluted with 3 l of water and extracted 3 times with 500 ml of methylene chloride. The organic phases are combined, dried over magnesium sulfate, and evaporated under vacuum. The remaining oil is flash-chromatographed on silica gel (mobile phase: methylene chloride/hexane/acetone: 20/10/3).

Synthesis routes and methods II

Procedure details

50.7 g (0.175 mol) of 1-chloro-3-dibenzylamino-2-propanol and 9.5 g (0.24 mol) of sodium hydroxide in 5 ml of water are stirred together for one hour at 95° c. After the addition of 50 ml of chloroform and 20 ml of water, the phases are separated and the organic phase is washed with 20 ml of water, dehydrated with sodium sulphate and concentrated by evaporation. Distillation of the resulting yellow oil under vacuum yields 33.7 g (76%) of the oxirane as a colourless oil.

Name

1-chloro-3-dibenzylamino-2-propanol

Quantity

50.7 g

Type

reactant

Reaction Step One

Name

Yield

76%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)

![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)

![2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2861293.png)

![methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B2861294.png)

![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2861305.png)